4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene
Description
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene is a complex organic compound with a unique structure that includes a butylcyclohexyl group, a fluoro group, and a propylphenyl group
Properties
CAS No. |
915021-67-9 |
|---|---|
Molecular Formula |
C31H37F |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[4-(4-butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C31H37F/c1-3-5-7-24-8-12-25(13-9-24)26-16-18-27(19-17-26)29-20-21-30(31(32)22-29)28-14-10-23(6-4-2)11-15-28/h10-11,14-22,24-25H,3-9,12-13H2,1-2H3 |
InChI Key |
JNNRFAYPLVJFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)CCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the butylcyclohexyl and propylphenyl precursors, followed by their coupling with a fluoro-substituted benzene ring. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Butylcyclohexyl)phenyl]-1-(4-propylphenyl)benzene: Lacks the fluoro group, which may affect its reactivity and applications.
4-[4-(4-Butylcyclohexyl)phenyl]-2-chloro-1-(4-propylphenyl)benzene: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
4-[4-(4-Butylcyclohexyl)phenyl]-2-bromo-1-(4-propylphenyl)benzene:
Uniqueness
The presence of the fluoro group in 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different halogen substituents. This makes it particularly valuable in applications where specific reactivity and stability are required.
Biological Activity
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene, also known by its CAS number 915021-67-9, is a complex organic compound belonging to the family of liquid crystal materials. Its unique molecular structure, characterized by multiple phenyl groups and a cyclohexyl substituent, imparts specific thermal and optical properties that are significant in various applications, particularly in display technologies. Recent studies have begun to explore its biological activity, particularly concerning its potential toxicity and environmental impact.
Molecular Characteristics
- Molecular Formula : C31H37F
- Molecular Weight : 428.62 g/mol
- LogP : 9.576 (indicating high lipophilicity)
These characteristics suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.
Biological Activity Overview
Emerging research indicates that compounds similar to 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene can exhibit various biological activities, including toxicity to aquatic organisms and potential endocrine disruption.
Toxicological Studies
- Aquatic Toxicity : Studies have shown that liquid crystal compounds can bioaccumulate in aquatic environments, raising concerns about their long-term ecological impacts. Specific assays are required to evaluate acute toxicity and chronic effects on various organisms, including fish and invertebrates.
- Endocrine Disruption Potential : The presence of fluorinated groups in the compound may enhance its stability but also raise concerns regarding endocrine disruption. Research on structurally similar compounds has indicated potential interference with hormonal systems in aquatic species.
Case Study 1: Toxicity Assessment in Zebrafish
A study conducted on zebrafish larvae exposed to various concentrations of similar liquid crystal compounds found significant behavioral alterations, including disorganized swimming patterns and altered response to stimuli. These findings suggest that exposure could lead to neurotoxic effects that impair normal behavior and development .
Case Study 2: Bioaccumulation Potential
Research focusing on the bioaccumulation of similar compounds demonstrated that they can persist in biological systems, leading to increased concentrations over time. This accumulation poses risks not only to aquatic life but potentially to human health through the food chain.
Research Findings
Recent investigations into the biological activity of related compounds have highlighted several key areas:
| Study Focus | Findings |
|---|---|
| Aquatic Toxicity | Significant toxic effects observed at low concentrations in aquatic species. |
| Endocrine Disruption | Potential for hormonal interference noted in laboratory studies. |
| Bioaccumulation | Evidence of persistent accumulation in aquatic organisms. |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
